molecular formula C9H9F2NO2 B12960797 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine

(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine

Katalognummer: B12960797
Molekulargewicht: 201.17 g/mol
InChI-Schlüssel: HGZYJRRTOSMVSB-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine is a chiral amine compound featuring a difluorobenzo dioxole moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluorobenzo dioxole and a suitable chiral amine precursor.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution Reagents: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine: The non-chiral version of the compound.

Uniqueness

The unique aspect of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-amine lies in its chiral nature and the presence of the difluorobenzo dioxole moiety, which may impart specific biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C9H9F2NO2

Molekulargewicht

201.17 g/mol

IUPAC-Name

(1R)-1-(2,2-difluoro-1,3-benzodioxol-5-yl)ethanamine

InChI

InChI=1S/C9H9F2NO2/c1-5(12)6-2-3-7-8(4-6)14-9(10,11)13-7/h2-5H,12H2,1H3/t5-/m1/s1

InChI-Schlüssel

HGZYJRRTOSMVSB-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=CC2=C(C=C1)OC(O2)(F)F)N

Kanonische SMILES

CC(C1=CC2=C(C=C1)OC(O2)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.